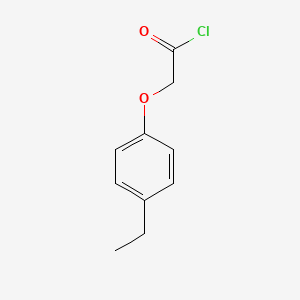

(4-Ethylphenoxy)acetyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Ethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is used for research purposes .

Synthesis Analysis

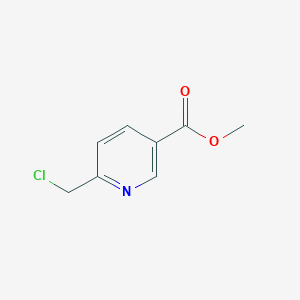

While specific synthesis methods for “(4-Ethylphenoxy)acetyl chloride” were not found, general methods for the synthesis of chloroesters involve the reaction of ethers with acyl chlorides . This process can be catalyzed by various substances, including nano-ZnO .Molecular Structure Analysis

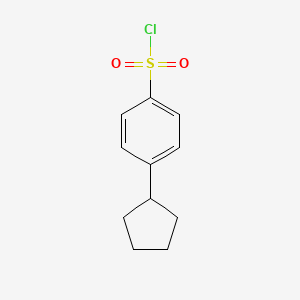

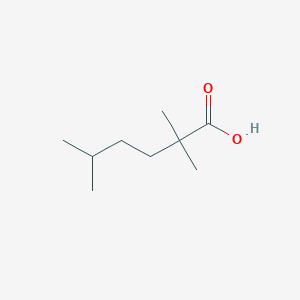

The molecular structure of “(4-Ethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis

Acyl chlorides, such as “(4-Ethylphenoxy)acetyl chloride”, are known to be extremely reactive. They are susceptible to attack by nucleophiles, resulting in the replacement of the chlorine atom . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .Physical And Chemical Properties Analysis

“(4-Ethylphenoxy)acetyl chloride” has a molecular weight of 198.65 . Further specific physical and chemical properties were not found in the search results.Scientific Research Applications

Analytical Methodologies and Derivatization Techniques

- Sorptive Extraction and In-Sample Acetylation for Analytical Determination : An inexpensive sample preparation procedure utilized (4-Ethylphenoxy)acetyl chloride for the determination of ethylphenolic off-flavors in wine samples. This approach involved in situ acetylation and concentration using a disposable silicone sorbent, demonstrating an effective method for analyzing complex matrices like wine (Carpinteiro et al., 2010).

Polymer Synthesis and Applications

Preparation of Latent Curing Agents for Epoxy Resin : (4-Ethylphenoxy)acetyl chloride derivatives were synthesized and applied as latent curing agents in epoxy resin, showcasing improved storage life and mechanical properties. This study highlights the compound's utility in developing materials with enhanced thermal stability and mechanical performance (Lei et al., 2015).

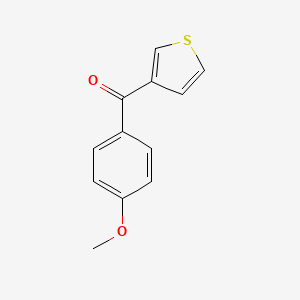

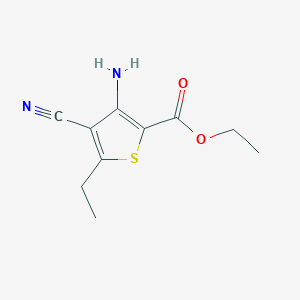

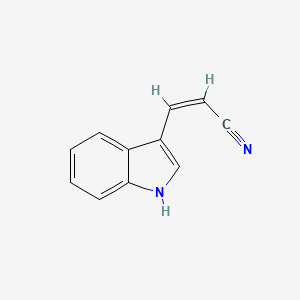

Synthesis of Thiophen-3-yl Acetic Acid Derivatives for Conducting Polymers : Utilizing (4-Ethylphenoxy)acetyl chloride, researchers synthesized novel monomers for the production of conducting polymers, exploring their electrochromic and spectroelectrochemical properties. This application underscores the potential of (4-Ethylphenoxy)acetyl chloride in the field of electronic materials (Bingöl et al., 2005).

Chemical Synthesis and Characterization

- Synthesis of Poly(3-acetyl-4-hydroxyphenyl acrylate) and Metal Complexes : The compound was used in synthesizing poly(3-acetyl-4-hydroxyphenyl acrylate), which was further reacted with metal acetates to produce polymer-metal complexes. This research demonstrates the utility of (4-Ethylphenoxy)acetyl chloride in creating materials with potential applications in catalysis and material science (Nanjundan et al., 2004).

Safety And Hazards

properties

IUPAC Name |

2-(4-ethylphenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQQTPPIQNNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571472 |

Source

|

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethylphenoxy)acetyl chloride | |

CAS RN |

167762-94-9 |

Source

|

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.